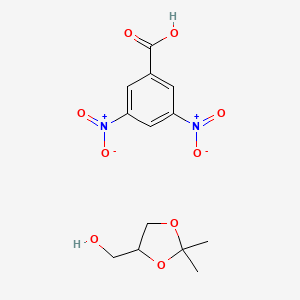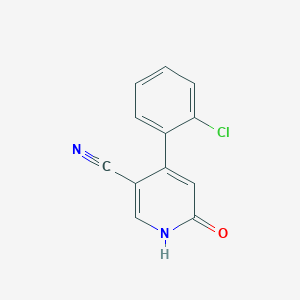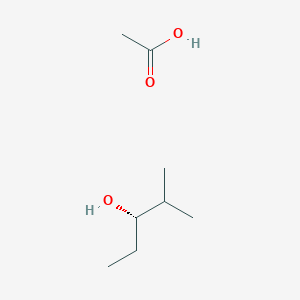
acetic acid;(3S)-2-methylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is the main component of vinegar apart from water and has the chemical formula CH₃COOH . The compound (3S)-2-methylpentan-3-ol is an organic molecule with a chiral center, making it optically active. This compound is a secondary alcohol with the molecular formula C₆H₁₄O. When combined, acetic acid and (3S)-2-methylpentan-3-ol form an ester, which is often used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Methanol Carbonylation: This is the most common industrial method for producing acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen in the presence of a catalyst to produce acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized in the presence of a catalyst to produce acetic acid.
-
(3S)-2-Methylpentan-3-ol
Hydroboration-Oxidation: This method involves the hydroboration of 2-methyl-2-pentene followed by oxidation to produce (3S)-2-methylpentan-3-ol.
Reduction of Ketones: The reduction of 2-methyl-3-pentanone using a chiral reducing agent can yield (3S)-2-methylpentan-3-ol.
Industrial Production Methods
Acetic Acid: Industrially, acetic acid is produced by the carbonylation of methanol, which is a highly efficient and cost-effective method.
(3S)-2-Methylpentan-3-ol: This compound is typically produced in smaller quantities for specific applications, often through the reduction of ketones or hydroboration-oxidation reactions.
化学反応の分析
Types of Reactions
-
Acetic Acid
Esterification: Acetic acid reacts with alcohols to form esters and water.
Neutralization: Acetic acid reacts with bases to form salts and water.
Oxidation: Acetic acid can be oxidized to carbon dioxide and water under strong oxidative conditions.
-
(3S)-2-Methylpentan-3-ol
Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols for esterification, bases for neutralization, and strong oxidizing agents for oxidation
(3S)-2-Methylpentan-3-ol: Common reagents include oxidizing agents for oxidation and various nucleophiles for substitution reactions.
Major Products Formed
Acetic Acid: Major products include esters (e.g., ethyl acetate), salts (e.g., sodium acetate), and carbon dioxide and water from oxidation
(3S)-2-Methylpentan-3-ol: Major products include ketones, carboxylic acids, and substituted alcohols.
科学的研究の応用
Chemistry
(3S)-2-Methylpentan-3-ol: Used as a chiral building block in the synthesis of complex organic molecules.
Biology
Acetic Acid: Plays a role in metabolic pathways and is used in the production of vinegar, which has antimicrobial properties.
(3S)-2-Methylpentan-3-ol: Studied for its potential biological activity and use in the synthesis of biologically active compounds.
Medicine
Acetic Acid: Used as an antiseptic and in the treatment of infections.
(3S)-2-Methylpentan-3-ol: Investigated for its potential therapeutic applications due to its chiral nature.
Industry
Acetic Acid: Used in the production of plastics, textiles, and as a food preservative.
(3S)-2-Methylpentan-3-ol: Used in the synthesis of fragrances and flavors.
作用機序
Acetic Acid
Acetic acid exerts its effects primarily through its acidic nature. It can disrupt cell membranes and denature proteins, leading to its antimicrobial properties . In metabolic pathways, acetic acid is involved in the production of acetyl-CoA, a key molecule in the citric acid cycle .
(3S)-2-Methylpentan-3-ol
The mechanism of action of (3S)-2-methylpentan-3-ol is less well-studied, but it is believed to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to changes in biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
Acetic Acid: Similar compounds include formic acid, propionic acid, and butyric acid.
(3S)-2-Methylpentan-3-ol: Similar compounds include other chiral alcohols such as ®-2-butanol and (S)-2-butanol.
Uniqueness
Acetic Acid: Acetic acid is unique due to its widespread use in both industrial and biological applications.
(3S)-2-Methylpentan-3-ol: The uniqueness of (3S)-2-methylpentan-3-ol lies in its chiral nature, making it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
特性
CAS番号 |
833473-05-5 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC名 |
acetic acid;(3S)-2-methylpentan-3-ol |
InChI |
InChI=1S/C6H14O.C2H4O2/c1-4-6(7)5(2)3;1-2(3)4/h5-7H,4H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |
InChIキー |
BIWZKFHFUUWKDK-RGMNGODLSA-N |
異性体SMILES |
CC[C@@H](C(C)C)O.CC(=O)O |
正規SMILES |
CCC(C(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


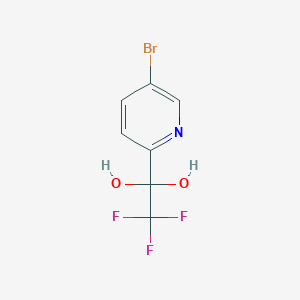
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
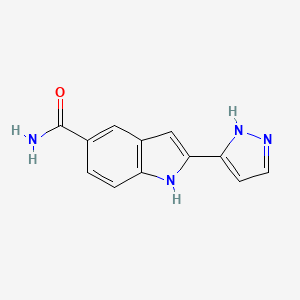
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)
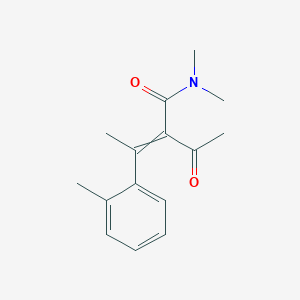
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)

